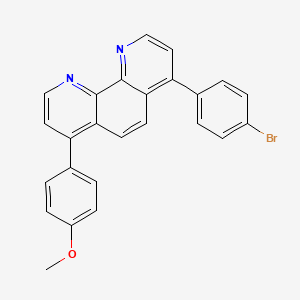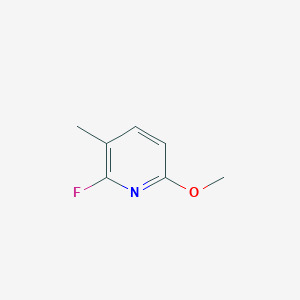
Sodium 2,4,6-trichloropyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,4,6-trichloropyridine-3-sulfinate is an organosulfur compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and a sulfonate group attached to a pyridine ring, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,6-trichloropyridine-3-sulfinate typically involves the chlorination of pyridine derivatives followed by sulfonation
Industrial Production Methods: Industrial production often employs large-scale chlorination and sulfonation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves:
- Chlorination of pyridine to form 2,4,6-trichloropyridine.
- Sulfonation using sodium sulfite in an aqueous medium.
- Purification through crystallization or other separation techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,4,6-trichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized or reduced forms of the original compound.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine:
Drug Development: Serves as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.
Industry:
Pesticides and Herbicides: Used in the production of pesticides and herbicides due to its reactivity and stability.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism by which sodium 2,4,6-trichloropyridine-3-sulfinate exerts its effects involves its ability to participate in nucleophilic substitution and redox reactions. The chlorine atoms and sulfonate group play crucial roles in these reactions, allowing the compound to interact with various molecular targets. In biological systems, it can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids.
Comparación Con Compuestos Similares
Sodium 3,5,6-trichloropyridin-2-olate: Similar structure but different positioning of the sulfonate group.
2,4,6-Trichloropyrimidine: Lacks the sulfonate group, leading to different reactivity and applications.
Uniqueness: Sodium 2,4,6-trichloropyridine-3-sulfinate is unique due to the presence of both chlorine atoms and a sulfonate group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable reagent in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C5HCl3NNaO2S |
|---|---|
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
sodium;2,4,6-trichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H2Cl3NO2S.Na/c6-2-1-3(7)9-5(8)4(2)12(10)11;/h1H,(H,10,11);/q;+1/p-1 |
Clave InChI |
FVUWMBMLXCDIKD-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)

![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)





![6-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B13124943.png)



